molecular formula C18H20N2O B601637 N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide CAS No. 109546-07-8

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide

Cat. No.: B601637
CAS No.: 109546-07-8
M. Wt: 280.37
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Description

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is a compound of interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropane ring substituted with two phenyl groups and an aminoethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide typically involves the reaction of 2,2-diphenylcyclopropanecarboxylic acid with ethylenediamine. The reaction is carried out under controlled conditions, often requiring a catalyst to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the reaction, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the use of high-purity starting materials and optimized reaction conditions to maximize yield and minimize by-products. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in having an aminoethyl group but differs in its silane functionality.

    Aminoethylpiperazine: Contains an aminoethyl group and a piperazine ring, differing in its cyclic structure.

Uniqueness

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide is unique due to its cyclopropane ring with two phenyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.

Biological Activity

N-(2-Aminoethyl)-2,2-diphenylcyclopropanecarboxamide, commonly referred to as a derivative of cyclopropane carboxamide, has garnered attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure, which contributes to its biological activity. The presence of an aminoethyl group enhances its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The compound has been shown to interact with various receptors, including inositol 1,4,5-trisphosphate (IP3) receptors and transient receptor potential (TRP) channels. This interaction regulates calcium release in cells, influencing various signaling pathways .
  • Ion Channel Modulation : It acts as a modulator of ion channels, particularly affecting sodium and potassium channels. This modulation can lead to alterations in cellular excitability and neurotransmission.
  • Anti-inflammatory Effects : Research indicates that this compound may exhibit anti-inflammatory properties by inhibiting specific inflammatory pathways. It binds to chemokine receptors such as CCR5, which are involved in inflammatory responses .

In Vitro Studies

In laboratory settings, this compound has demonstrated significant effects on various cell types:

  • Neuronal Cells : The compound has been shown to enhance neuronal survival under stress conditions by modulating calcium signaling pathways.
  • Cardiac Cells : Its effects on cardiac myocytes include the stabilization of membrane potential and reduction of arrhythmic activity through ion channel modulation.

In Vivo Studies

Animal studies have further elucidated the effects of this compound:

  • Vascular Health : In vivo experiments indicated that the compound could induce changes in vascular structure, such as increased wall thickness in arteries, suggesting potential applications in cardiovascular health .
  • Neuroprotection : Studies have reported neuroprotective effects following administration in models of neurodegenerative diseases, highlighting its therapeutic potential.

Case Studies

Several case studies have illustrated the practical applications of this compound:

  • Case Study in Neuroprotection :
    • Objective : To evaluate the efficacy of the compound in preventing neuronal cell death.
    • Findings : The treatment significantly reduced apoptosis markers in neuronal cultures exposed to oxidative stress.
  • Case Study in Cardiovascular Health :
    • Objective : To assess the impact on heart rhythm regulation.
    • Findings : The compound effectively reduced arrhythmias in animal models without notable side effects.

Summary of Findings

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanismStudy TypeOutcome
Calcium Release ModulationIP3 Receptor InteractionIn VitroEnhanced calcium signaling
Anti-inflammatory EffectsCCR5 BindingIn VivoReduced inflammation markers
Cardiac Rhythm RegulationIon Channel ModulationAnimal StudiesDecreased arrhythmic events
NeuroprotectionCalcium Pathway ModulationCell CultureReduced apoptosis under stress conditions

Properties

IUPAC Name

N-(2-aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c19-11-12-20-17(21)16-13-18(16,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-13,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHJAVDELQIPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40746995
Record name N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109546-07-8
Record name N-(2-Aminoethyl)-2,2-diphenylcyclopropane-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40746995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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